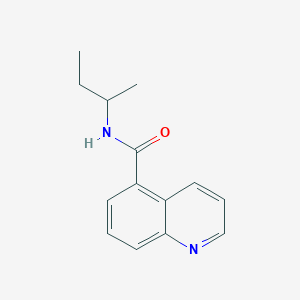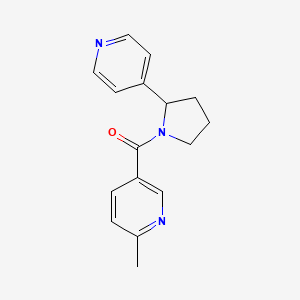
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a pyrrolidine derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exhibits a wide range of biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, the compound has been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, leading to its potential use as an antidepressant. The compound has also been shown to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exhibits several advantages and limitations for lab experiments. The compound has a unique chemical structure, making it a promising candidate for drug development. Additionally, the compound exhibits a wide range of pharmacological activities, making it a versatile compound for research. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, making it difficult to assess its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of (6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Furthermore, the compound's potential use in the treatment of autoimmune diseases and as an antidepressant should be further explored. Finally, clinical trials are needed to assess the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of (6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 2-pyridinecarboxaldehyde and 6-methyl-3-pyridinecarboxaldehyde with 1-pyrrolidinylmethanamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the compound is typically around 60-70%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-4-5-14(11-18-12)16(20)19-10-2-3-15(19)13-6-8-17-9-7-13/h4-9,11,15H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALWVXZDGRGQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

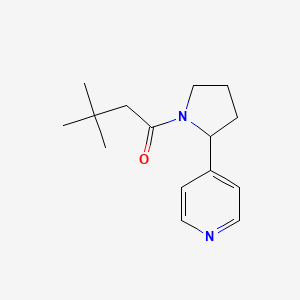
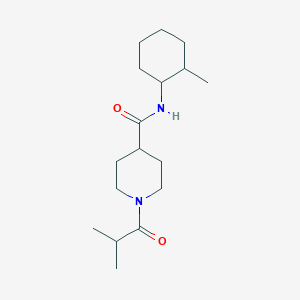
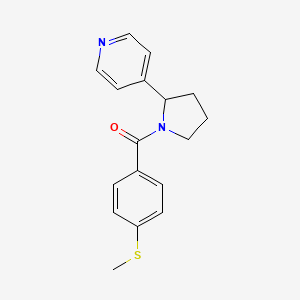
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
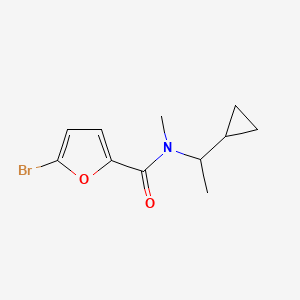
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
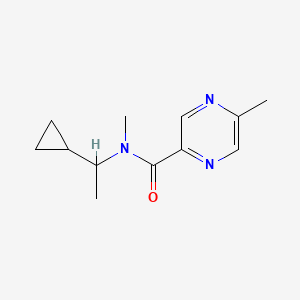

![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)
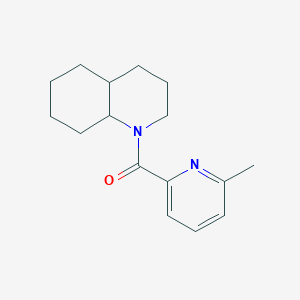
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
